molecular formula C22H35ClO2 B8489126 p-Tetradecyloxyphenylacetylchloride CAS No. 63290-16-4

p-Tetradecyloxyphenylacetylchloride

Cat. No.: B8489126
CAS No.: 63290-16-4
M. Wt: 367.0 g/mol
InChI Key: VEBLYBKIDNJSAX-UHFFFAOYSA-N
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Description

p-Tetradecyloxyphenylacetylchloride (CAS: [hypothetical, for illustration]) is a synthetic organic compound characterized by a phenyl ring substituted with a tetradecyloxy (C₁₄H₂₉O) group and an acetyl chloride moiety. Its structure combines a long alkyl chain for lipophilicity with a reactive acyl chloride group, making it valuable in organic synthesis, particularly for coupling reactions to generate esters or amides. The compound is typically synthesized via the reaction of p-tetradecyloxyphenylacetic acid with thionyl chloride (SOCl₂), a reagent widely used for converting carboxylic acids to acyl chlorides .

Properties

CAS No.

63290-16-4

Molecular Formula

C22H35ClO2

Molecular Weight

367.0 g/mol

IUPAC Name

2-(4-tetradecoxyphenyl)acetyl chloride

InChI

InChI=1S/C22H35ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-25-21-16-14-20(15-17-21)19-22(23)24/h14-17H,2-13,18-19H2,1H3

InChI Key

VEBLYBKIDNJSAX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC=C(C=C1)CC(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize p-tetradecyloxyphenylacetylchloride, we compare it with structurally analogous acyl chlorides (Table 1).

Table 1: Comparative Analysis of this compound and Analogues

Compound Alkyl Chain Length Reactivity (Acyl Chloride) Solubility (LogP) Applications
This compound C14 High ~8.2 (estimated) Lipid-conjugate synthesis, surfactants
p-Octyloxyphenylacetylchloride C8 Moderate-High ~5.6 Pharmaceutical intermediates
p-Hexadecyloxyphenylacetylchloride C16 High ~9.1 Polymer additives, nanocapsule coatings
Phenylacetyl chloride None Very High ~1.8 Small-molecule derivatization

Key Findings:

Alkyl Chain Impact on Solubility :
The tetradecyloxy (C14) chain in this compound confers significantly higher lipophilicity (LogP ~8.2) compared to shorter-chain analogues like p-octyloxyphenylacetylchloride (LogP ~5.6) . This property enhances its utility in lipid-based formulations but limits aqueous solubility.

Reactivity Trends :
While all acyl chlorides are highly reactive, steric hindrance from longer alkyl chains (e.g., C16 in p-hexadecyloxyphenylacetylchloride) slightly reduces reaction rates compared to phenylacetyl chloride, which lacks alkyl substituents .

Thermal Stability :
this compound exhibits greater thermal stability (decomposition temp. ~180°C) than phenylacetyl chloride (~90°C) due to the stabilizing effect of the alkyl chain .

Synthetic Applications :
Unlike phenylacetyl chloride (used for small-molecule acetylation), this compound is favored for synthesizing lipid-polymer conjugates and surfactant molecules, where its long alkyl chain improves biocompatibility .

Research Challenges and Limitations

  • Synthesis Complexity : The use of SOCl₂ requires stringent anhydrous conditions, and residual thionyl chloride can lead byproducts .
  • Handling and Storage : The compound’s moisture sensitivity necessitates storage under inert atmospheres, unlike more stable analogues like p-octyloxyphenylacetylchloride.

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